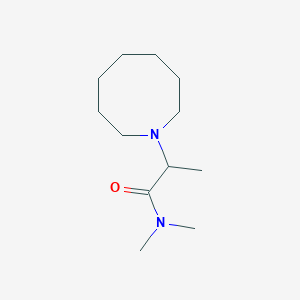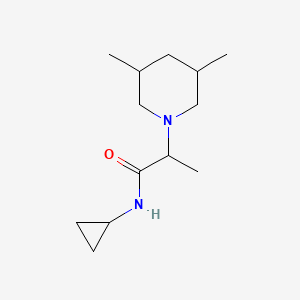
2-(azocan-1-yl)-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azocan-1-yl)-N,N-dimethylpropanamide, also known as Azo-DMC, is a chemical compound that has gained significant attention in the field of scientific research. It is a nitrogen-containing compound that has a unique structure, consisting of an azocane ring and a dimethylpropanamide group. The compound has been found to have potential applications in various fields of research, including biochemistry, pharmacology, and organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-(azocan-1-yl)-N,N-dimethylpropanamide has been found to have potential applications in various fields of scientific research. In biochemistry, it has been used as a crosslinker for proteins and peptides, allowing for the study of protein-protein interactions. In pharmacology, it has been investigated as a potential drug delivery system, due to its ability to release active compounds in response to light. In organic chemistry, it has been used as a building block for the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-(azocan-1-yl)-N,N-dimethylpropanamide involves the cleavage of the azo bond in response to light, resulting in the release of the active compound. The cleavage is initiated by the absorption of light by the azo bond, which leads to the formation of a nitrene intermediate. The nitrene intermediate can then undergo a variety of reactions, depending on the structure of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(azocan-1-yl)-N,N-dimethylpropanamide depend on the specific application and the structure of the compound. In biochemistry, it has been found to be a highly effective crosslinker for proteins and peptides, allowing for the study of protein-protein interactions. In pharmacology, it has been investigated as a potential drug delivery system, due to its ability to release active compounds in response to light. In organic chemistry, it has been used as a building block for the synthesis of complex molecules.
Vorteile Und Einschränkungen Für Laborexperimente
2-(azocan-1-yl)-N,N-dimethylpropanamide has several advantages for use in lab experiments. It is a highly effective crosslinker for proteins and peptides, allowing for the study of protein-protein interactions. It is also a versatile building block for the synthesis of complex molecules. However, there are also limitations to its use. The cleavage of the azo bond is highly dependent on the wavelength and intensity of the light used, which can limit its applicability in certain experiments. Additionally, the release of the active compound can be difficult to control, which can lead to variability in experimental results.
Zukünftige Richtungen
There are several future directions for the use of 2-(azocan-1-yl)-N,N-dimethylpropanamide in scientific research. One potential application is in the development of photo-responsive materials, such as smart coatings and sensors. Another direction is in the development of targeted drug delivery systems, where the release of the active compound can be controlled with high precision. Additionally, 2-(azocan-1-yl)-N,N-dimethylpropanamide could be used as a tool for the study of protein-protein interactions in complex biological systems. Overall, the unique properties of 2-(azocan-1-yl)-N,N-dimethylpropanamide make it a promising compound for future research in a variety of fields.
Synthesemethoden
The synthesis of 2-(azocan-1-yl)-N,N-dimethylpropanamide involves the reaction of 2-aminocapronitrile with dimethylacrylamide in the presence of a catalyst, such as triethylamine. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and reduction, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of 2-(azocan-1-yl)-N,N-dimethylpropanamide.
Eigenschaften
IUPAC Name |
2-(azocan-1-yl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-11(12(15)13(2)3)14-9-7-5-4-6-8-10-14/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAPCQRBSVJRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)N1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azocan-1-yl)-N,N-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)
![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)
![1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)

![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)

![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)
![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)